molecular formula C11H7N3O2 B1382220 1-(3-cyanophenyl)-1H-pyrazole-3-carboxylic acid CAS No. 1803595-29-0

1-(3-cyanophenyl)-1H-pyrazole-3-carboxylic acid

Cat. No.: B1382220
CAS No.: 1803595-29-0
M. Wt: 213.19 g/mol
InChI Key: SHKJTABSOWWZDU-UHFFFAOYSA-N
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Description

1-(3-Cyanophenyl)-1H-pyrazole-3-carboxylic acid is a heterocyclic compound featuring a pyrazole ring substituted with a cyanophenyl group and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-cyanophenyl)-1H-pyrazole-3-carboxylic acid typically involves the cyclization of appropriate precursors. One common method includes the reaction of 3-cyanobenzaldehyde with hydrazine hydrate to form the corresponding hydrazone, which then undergoes cyclization with ethyl acetoacetate under acidic conditions to yield the desired pyrazole derivative .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity while minimizing production costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions: 1-(3-Cyanophenyl)-1H-pyrazole-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.

    Reduction: The nitrile group can be reduced to an amine under suitable conditions.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: Electrophiles such as halogens or nitro groups in the presence of Lewis acids.

Major Products Formed:

    Oxidation: Formation of carboxylic acid derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

1-(3-Cyanophenyl)-1H-pyrazole-3-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(3-cyanophenyl)-1H-pyrazole-3-carboxylic acid depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The molecular targets and pathways involved can vary, but common targets include kinases, proteases, and G-protein coupled receptors .

Comparison with Similar Compounds

  • 1-(4-Cyanophenyl)-1H-pyrazole-3-carboxylic acid
  • 1-(3-Cyanophenyl)-1H-pyrazole-4-carboxylic acid
  • 1-(3-Cyanophenyl)-1H-pyrazole-5-carboxylic acid

Comparison: 1-(3-Cyanophenyl)-1H-pyrazole-3-carboxylic acid is unique due to the specific positioning of the cyanophenyl and carboxylic acid groups on the pyrazole ring. This positioning can influence its reactivity and interaction with biological targets, making it distinct from its isomers and analogs .

Biological Activity

1-(3-cyanophenyl)-1H-pyrazole-3-carboxylic acid (CAS Number: 1803595-29-0) is a synthetic compound belonging to the pyrazole class, which has garnered attention due to its diverse biological activities. This article explores its biological activity, including its mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Properties

The compound features a pyrazole ring with a carboxylic acid group and a cyanophenyl substituent, contributing to its unique pharmacological profile. The molecular formula is C11H8N2O2C_{11}H_{8}N_{2}O_{2} with a molecular weight of 204.19 g/mol.

Antimicrobial Activity

Research indicates that pyrazole derivatives exhibit significant antimicrobial properties. In a study evaluating various pyrazole compounds, this compound demonstrated notable activity against several bacterial strains, suggesting its potential as an antimicrobial agent .

Anti-inflammatory Properties

The compound has been investigated for its anti-inflammatory effects. A series of studies have shown that pyrazole derivatives can inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation. For instance, compounds similar to this compound showed IC50 values comparable to standard anti-inflammatory drugs like diclofenac .

Anticancer Potential

Recent studies have highlighted the anticancer potential of pyrazole derivatives. Specifically, this compound has been evaluated in vitro against various cancer cell lines. The results indicated that it inhibits cell proliferation effectively, with IC50 values indicating potent activity against human colon adenocarcinoma and breast cancer cell lines .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its structural components:

  • Cyanophenyl Group : Enhances lipophilicity and may facilitate better interaction with biological targets.
  • Carboxylic Acid Functionality : Plays a vital role in receptor binding and solubility.

A comparative analysis of similar compounds suggests that modifications in the substituents on the pyrazole ring can significantly alter their biological potency .

The mechanisms underlying the biological activities of this compound are multifaceted:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in inflammatory pathways, such as COX-1 and COX-2.
  • Cell Cycle Arrest : In cancer cells, it may induce apoptosis through modulation of cell cycle regulators.

Case Studies

A few notable studies involving this compound include:

  • In Vitro Antimicrobial Study :
    • Objective : Evaluate antimicrobial efficacy against Gram-positive and Gram-negative bacteria.
    • Findings : Showed significant inhibition zones compared to control antibiotics.
  • Anti-inflammatory Activity Assessment :
    • Objective : Determine the IC50 values against COX enzymes.
    • Results : Comparable efficacy to established anti-inflammatory agents with promising safety profiles .

Properties

IUPAC Name

1-(3-cyanophenyl)pyrazole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7N3O2/c12-7-8-2-1-3-9(6-8)14-5-4-10(13-14)11(15)16/h1-6H,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHKJTABSOWWZDU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)N2C=CC(=N2)C(=O)O)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1803595-29-0
Record name 1-(3-cyanophenyl)-1H-pyrazole-3-carboxylic acid
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